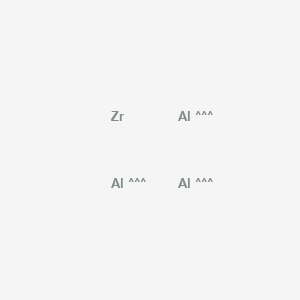

Aluminum, compd. with zirconium (3:1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Aluminum, compd. with zirconium (3:1)” is also known as Zirconium aluminide . It has the molecular formula Al3Zr and an average mass of 172.169 Da . It is a compound that combines aluminum and zirconium in a 3:1 ratio .

Synthesis Analysis

The synthesis of Aluminum, compd. with zirconium (3:1) involves mixing aluminum alloy material with zirconium silicate particles . The test samples are prepared by means of a stir casting process . In another method, scandium is introduced into commercial aluminum alloys together with zirconium, which stabilizes and strengthens the favorable effect of scandium .Molecular Structure Analysis

The molecular structure of Aluminum, compd. with zirconium (3:1) is represented by the formula Al3Zr .Chemical Reactions Analysis

Scandium is introduced into commercial aluminum alloys together with zirconium, which stabilizes and strengthens the favorable effect of scandium . The addition of zirconium to alloys of the Al – Sc system, entering into solid solution, slows down supersaturated solid solution of scandium and zirconium in aluminum decomposition, and retards secondary particle Al3(Sc1 – x, Zrx) growth .Physical And Chemical Properties Analysis

Zirconium aluminide is a refractory metal with a high melting point . It is less reactive than the typical metals but more reactive than the less typical metals . It has good corrosion and heat resistance .科学的研究の応用

Corrosion Resistance

Zirconium has been found to improve the corrosion resistance of aluminum alloys . The corrosion resistance of Zr that has been added to an Al alloy is higher than that of a commercial Al alloy . This is due to the decreasing number and size of Al3Fe intermetallic particles (IMPs) observed by electron microprobe analysis and transmission electron microscopy .

Heat Exchanger in Air Conditioners

Aluminum alloys, including those with zirconium, are commonly used in heat exchangers in air conditioners . This is because of their high formability, good specific strength, low density, and high thermal conductivity .

Composite Material Research

The introduction of lanthanum oxide into an aluminum-zirconium matrix leads to the formation of LaAl11O18 during sintering in air at 1520°C for 2 h . The grain size of aluminum oxide is at the level of 0.75 μm. The highest crack resistance (6.2 ± 0.3 MPa·m 1/2) with the selected technological parameters for obtaining the materials is found for the material with 3 wt.% LaAl11O18 .

Fabrication of Endoprotheses or Metal Cutting Tools

Aluminum-zirconium ceramics are widely used in industry to fabricate endoprotheses or metal cutting tools . Zirconium dioxide (ZrO2) is the most common additive to Al2O3. Aluminum-zirconium ceramics are rather well studied in many domestic and foreign investigations .

作用機序

Target of Action

The primary target of the compound “Aluminum, compd. with zirconium (3:1)” is the material structure in various industrial applications . This compound, also known as Aluminium Zirconium , is often used in the production of lighter and stronger materials, such as aluminium alloys .

Mode of Action

The compound interacts with its target by strengthening and modifying the material structure . When mixed with Aluminium Alloy 356 (AA356), the compound forms a metal matrix composite that exhibits unusual characteristics of behavior with high strength-to-weight ratios . The compound’s interaction with its target results in materials that are highly resistant to various loading conditions for a long duration under different environments .

Biochemical Pathways

For example, when mixed with AA356, the compound influences the tensile strength, compression strength, and hardness of the resulting material .

Pharmacokinetics

As a material compound, the pharmacokinetics of Aluminum, compd. with zirconium (31) is not applicable in the traditional sense. However, the compound’s : distribution and interaction within the material matrix can be considered. The compound is mixed with AA356 in different fractions, and the test samples are prepared by means of a stir casting process .

Result of Action

The result of the compound’s action is the production of materials with enhanced mechanical properties . For instance, AA356 mixed with 5 wt% of Zirconium Silicate particles yielded better tensile strength value (169.29 MPa) than other compositions . Adding zirconium silicate particles beyond 5 wt% decreased the tensile strength of the proposed composite material .

Action Environment

The action of the compound is influenced by the environmental conditions during the material production process . The stir casting process used to mix the compound with AA356 is one such environmental factor . Furthermore, the compound’s action, efficacy, and stability can also be influenced by the loading conditions and the environment in which the resulting material is used .

将来の方向性

The use of Aluminum, compd. with zirconium (3:1) in various industrial applications is gaining wide acceptance due to its unusual characteristics of behavior with high strength to weight ratios . Its use in the production of lighter and stronger materials for various industrial applications represents a promising future direction .

特性

InChI |

InChI=1S/3Al.Zr |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLXYLYDLCVKEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Zr] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3Zr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065152 |

Source

|

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12004-83-0 |

Source

|

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum, compd. with zirconium (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium, compound with zirconium (3:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。